Blood-Brain Barrier Penetration: Selinexor Exhibits 30-Fold Higher CNS Exposure Compared to Second-Generation Eltanexor
Selinexor demonstrates approximately 30-fold greater blood-brain barrier penetration compared to the second-generation SINE compound eltanexor (KPT-8602) [1][2]. This differential brain exposure directly correlates with distinct tolerability profiles: eltanexor exhibits reduced CNS-mediated adverse events including anorexia, malaise, and weight loss relative to selinexor in preclinical toxicology studies [1]. The quantitative difference in brain penetration represents a key selection criterion for research applications requiring CNS exposure (where selinexor may be preferred) versus those seeking minimized CNS toxicity (where eltanexor may be advantageous).
| Evidence Dimension | Blood-brain barrier penetration |
|---|---|
| Target Compound Data | High BBB penetration (reference baseline for 30-fold difference) |
| Comparator Or Baseline | Eltanexor (KPT-8602): markedly reduced BBB penetration, approximately 30-fold less than selinexor |
| Quantified Difference | Approximately 30-fold reduction in BBB penetration for eltanexor compared to selinexor |
| Conditions | Preclinical rodent and non-human primate pharmacokinetic studies |
Why This Matters
This 30-fold differential in CNS exposure is a critical selection parameter for investigators studying CNS malignancies or seeking to minimize neurotoxicity in peripheral oncology models.
- [1] Eltanexor (KPT-8602) Product Datasheet. Aladdin Scientific. Markedly reduced (approximately 30-fold less) penetration across the blood-brain barrier compared to selinexor. View Source
- [2] Hing ZA, et al. Next-generation XPO1 inhibitor KPT-8602 for the treatment of acute myeloid leukemia and chronic lymphocytic leukemia. Leukemia. 2016;30(12):2364-2372. View Source
